N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Overview
Description
N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine; oxalic acid is a complex organic compound that combines a phenoxyethanol derivative with an amine group and oxalic acid
Scientific Research Applications
N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound might be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps, starting with the preparation of the phenoxyethanol derivative. The general synthetic route includes:
Preparation of 2-tert-butyl-4-chlorophenol: This can be achieved through the chlorination of 2-tert-butylphenol.
Etherification: The phenol is then reacted with ethylene oxide to form 2-(2-tert-butyl-4-chlorophenoxy)ethanol.
Amine Introduction: The ethanol derivative is further reacted with butan-1-amine under suitable conditions to introduce the amine group.
Formation of Oxalic Acid Salt: Finally, the amine compound is reacted with oxalic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while substitution could result in various substituted derivatives.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets. The phenoxyethanol moiety may interact with cellular membranes or proteins, while the amine group could participate in hydrogen bonding or ionic interactions. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-4-chlorophenoxyethanol: A precursor in the synthesis of the target compound.
Butan-1-amine: Another precursor that introduces the amine functionality.
Phenoxyethanol derivatives: Compounds with similar structural features but different substituents.
Uniqueness
N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine is unique due to its combination of a phenoxyethanol derivative with an amine group and oxalic acid. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO2.C2H2O4/c1-5-6-9-20-10-11-21-12-13-22-17-8-7-15(19)14-16(17)18(2,3)4;3-1(4)2(5)6/h7-8,14,20H,5-6,9-13H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAVMAWEZLMCPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=C(C=C1)Cl)C(C)(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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